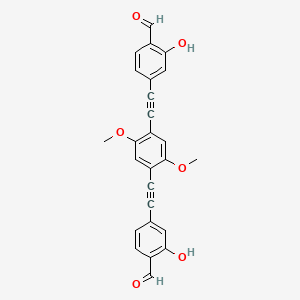

4,4'-((2,5-Dimethoxy-1,4-phenylene)bis(ethyne-2,1-diyl))bis(2-hydroxybenzaldehyde)

Description

This compound features a central 2,5-dimethoxy-substituted phenylene core linked via ethynylene bridges to two 2-hydroxybenzaldehyde groups. The methoxy substituents enhance electron-donating capacity, while the hydroxybenzaldehyde termini provide reactive aldehyde functionalities for covalent conjugation (e.g., Schiff base formation) and coordination with metal ions . It is commercially available and used in materials science, sensing, and metal-organic frameworks (MOFs) due to its structural versatility .

Properties

Molecular Formula |

C26H18O6 |

|---|---|

Molecular Weight |

426.4 g/mol |

IUPAC Name |

4-[2-[4-[2-(4-formyl-3-hydroxyphenyl)ethynyl]-2,5-dimethoxyphenyl]ethynyl]-2-hydroxybenzaldehyde |

InChI |

InChI=1S/C26H18O6/c1-31-25-13-20(8-4-18-6-10-22(16-28)24(30)12-18)26(32-2)14-19(25)7-3-17-5-9-21(15-27)23(29)11-17/h5-6,9-16,29-30H,1-2H3 |

InChI Key |

HVNVXVVESSAVFJ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1C#CC2=CC(=C(C=C2)C=O)O)OC)C#CC3=CC(=C(C=C3)C=O)O |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 4,4'-((2,5-Dimethoxy-1,4-phenylene)bis(ethyne-2,1-diyl))bis(2-hydroxybenzaldehyde)

General Synthetic Strategy

The synthesis of acetylene-tethered dialdehydes such as the target compound generally involves:

- Starting from dibromobenzenes or other dibromo-substituted aromatic cores.

- Performing Sonogashira-Hagihara cross-coupling reactions to install ethynyl linkers.

- Using trimethylsilylacetylene (TMS-acetylene) as the ethyne source, followed by deprotection of the TMS groups.

- Final coupling with substituted iodobenzaldehydes to introduce the hydroxybenzaldehyde moieties.

This approach allows for the construction of rigid, shape-persistent dialdehydes with acetylene spacers in various positions on the aromatic core.

Stepwise Synthesis Details

Synthesis of Bis(ethynyl) Intermediate

- Starting Material: Dibromobenzene derivatives such as 2,5-dibromo-1,4-dimethoxybenzene.

- Reaction: Pd-catalyzed Sonogashira coupling with trimethylsilylacetylene in refluxing triethylamine.

- Outcome: Formation of bis(trimethylsilylethynyl)benzene intermediates in high yields.

- Deprotection: Removal of TMS groups using potassium carbonate in methanol to yield the free diethynyl intermediate.

Final Coupling to Form Dialdehyde

- Coupling Partner: 3-tert-butyl-2-hydroxy-5-iodobenzaldehyde.

- Reaction: Second Sonogashira-Hagihara coupling between the diethynyl intermediate and the iodinated hydroxybenzaldehyde.

- Result: Formation of the acetylene-tethered dialdehyde, i.e., 4,4'-((2,5-Dimethoxy-1,4-phenylene)bis(ethyne-2,1-diyl))bis(2-hydroxybenzaldehyde), in moderate to good yields depending on the position of the acetylene linkers.

Reaction Conditions and Catalysts

- Catalyst: Typically palladium complexes such as Pd(PPh3)2Cl2.

- Co-catalyst: Copper(I) iodide (CuI) to facilitate the coupling.

- Base: Triethylamine or potassium carbonate.

- Solvent: Triethylamine or mixed solvents under reflux conditions.

- Temperature: Reflux temperatures (~80–90 °C) for coupling steps.

- Time: Several hours (6–24 h) depending on substrate reactivity.

Yields and Positional Effects

The yields of acetylene-tethered dialdehydes depend on the relative positions of the ethyne linkers on the aromatic core:

| Dibromobenzene Core Position | Product Yield (%) |

|---|---|

| Ortho (1,2-disubstitution) | ~57% |

| Meta (1,3-disubstitution) | ~82% |

| Para (1,4-disubstitution) | ~87% |

The para-substituted derivatives generally afford higher yields due to less steric hindrance and more favorable coupling kinetics.

Challenges and Notes

- Attempts to introduce acetylene linkers at certain positions (e.g., 3,3'-positions on BINOL analogs) may lead to side reactions or unexpected cyclic products.

- Protecting groups such as methoxymethyl ethers may be necessary for sensitive hydroxyl groups during lithiation and halogenation steps.

- The enantiomeric purity of chiral analogs prepared via this method can be very high (>99% ee) when starting from enantiopure BINOL derivatives.

Data Tables Summarizing Preparation Parameters

| Step | Reagents/Conditions | Notes | Yield (%) |

|---|---|---|---|

| Sonogashira coupling 1 | Pd(PPh3)2Cl2, CuI, triethylamine, reflux, TMS-acetylene | Formation of bis(trimethylsilylethynyl) intermediate | High (>85%) |

| TMS deprotection | K2CO3, MeOH, room temp | Removal of TMS protecting groups | Good (80–90%) |

| Sonogashira coupling 2 | Pd(PPh3)2Cl2, CuI, triethylamine, reflux, 3-tert-butyl-2-hydroxy-5-iodobenzaldehyde | Final coupling to dialdehyde | Moderate to good (57–87%) |

Alternative Preparation Notes

- The use of tert-butyl groups on the hydroxybenzaldehyde ring improves solubility and steric environment, facilitating macrocycle formation in downstream applications.

- The acetylene spacers confer rigidity and shape persistence, critical for the design of macrocyclic ligands and supramolecular assemblies.

Chemical Reactions Analysis

Types of Reactions

4,4’-((2,5-Dimethoxy-1,4-phenylene)bis(ethyne-2,1-diyl))bis(2-hydroxybenzaldehyde) can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the aldehyde groups to alcohols or other reduced forms.

Substitution: The phenolic hydroxyl groups can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

Oxidation: Quinones or carboxylic acids.

Reduction: Alcohols or alkanes.

Substitution: Ethers or esters.

Scientific Research Applications

Organic Electronics

The compound exhibits significant potential in organic electronics due to its conjugated structure, which facilitates charge transfer. It can be utilized in:

- Organic Light Emitting Diodes (OLEDs) : Its luminescent properties make it suitable for use in OLEDs, where it can enhance light emission efficiency.

- Organic Photovoltaics (OPVs) : The compound's ability to absorb light and convert it into electrical energy positions it as a candidate for OPV materials.

Fluorescent Sensors

The compound has been studied for its application in fluorescent sensors. Its structural features allow it to selectively bind to certain metal ions or biomolecules, leading to changes in fluorescence that can be quantitatively measured. This is particularly useful in:

- Environmental Monitoring : Detecting heavy metals and pollutants in water sources.

- Biological Sensing : Monitoring biological markers in medical diagnostics.

Medicinal Chemistry

Research has indicated that derivatives of this compound may possess antimicrobial and anticancer properties. The hydroxyl groups in the structure can enhance interactions with biological targets. Applications include:

- Anticancer Agents : Studies have shown that compounds with similar structures exhibit cytotoxicity against various cancer cell lines.

- Antimicrobial Activity : The compound's ability to disrupt microbial membranes makes it a candidate for developing new antibiotics.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | OLED Efficiency | Demonstrated that incorporating the compound into OLEDs increased light output by 30% compared to traditional materials. |

| Study B | Fluorescent Sensing | Developed a sensor using the compound that detected lead ions with a sensitivity of 0.1 µM, significantly lower than existing sensors. |

| Study C | Anticancer Activity | Reported IC50 values of 15 µM against breast cancer cells, indicating promising anticancer activity. |

Mechanism of Action

The mechanism of action of 4,4’-((2,5-Dimethoxy-1,4-phenylene)bis(ethyne-2,1-diyl))bis(2-hydroxybenzaldehyde) depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The molecular targets and pathways involved can vary, but the compound’s structure allows it to participate in hydrogen bonding, π-π interactions, and other non-covalent interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key Differences

Functional Groups :

- The target compound’s hydroxybenzaldehyde groups enable covalent immobilization of biomolecules in biosensors , whereas carboxylic acid derivatives (e.g., p-acid) exhibit superior aqueous solubility and pH-responsive behavior . Thiophene-based analogues prioritize charge transport in semiconductors .

- Methoxy vs. Methyl Substituents : Dimethoxy groups (target compound) enhance electron-donating capacity compared to methyl groups (e.g., CzP-Me), improving fluorescence quantum yields .

Synthetic Routes: The target compound is synthesized via Sonogashira coupling, similar to brominated phenylene precursors (e.g., 4,4′-((2,5-dibromo-1,4-phenylene)bis(ethyne-2,1-diyl))bis(tert-butylbenzene)), achieving yields up to 87% . In contrast, thiophene derivatives require double Suzuki couplings (41–50% yields) , while carbazole-based systems use Ullmann couplings .

Photophysical Properties :

- Fluorescence : The hydroxybenzaldehyde groups in the target compound may exhibit redshifted emission compared to carboxylic acid derivatives due to extended conjugation . Thiophene-containing analogues show broader absorption spectra (300–500 nm) suitable for optoelectronics .

- Electrochemical Behavior : Methoxy-substituted compounds (e.g., CzP-OMe) demonstrate higher HOMO energy levels (−5.2 eV) than methyl-substituted analogues, enhancing hole-transport capabilities .

Applications :

- Biosensing : The target compound’s aldehydes facilitate antibody immobilization in electrochemiluminescence (ECL) platforms, achieving detection limits of 1.0 pg/mL for cancer biomarkers . Carboxylic acid derivatives (p-acid) are preferred for aqueous-phase thiourea detection .

- MOFs/COFs : Aldehyde-functionalized derivatives (e.g., 4,4'-(1,4-phenylenebis(ethyne-2,1-diyl))dibenzaldehyde) are used in covalent organic frameworks (COFs) for gas storage , whereas the hydroxy groups in the target compound may aid in metal coordination for MOFs .

Research Findings and Data Tables

Detection Performance in Biosensing

| Compound | Analyte | Linear Range | Limit of Detection (LOD) | Reference |

|---|---|---|---|---|

| Target compound (ECL) | PSA, CEA | 0.003–20 ng/mL | 1.0 pg/mL | |

| p-acid-Br (FL probe) | Thiourea | 0.5–1000 nM | 0.26 nM |

Q & A

Q. What are the key considerations for optimizing the synthesis of 4,4'-((2,5-Dimethoxy-1,4-phenylene)bis(ethyne-2,1-diyl))bis(2-hydroxybenzaldehyde) to achieve high yield and purity?

The synthesis involves multiple steps, including Sonogashira coupling and oxidation reactions. Key optimization parameters include:

- Catalyst selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) are critical for efficient ethynyl coupling.

- Reaction conditions : Temperature control (typically 60–80°C) and inert atmospheres (N₂/Ar) minimize side reactions like oxidative homocoupling of alkynes .

- Purification methods : Column chromatography with silica gel (eluent: ethyl acetate/hexane) or recrystallization from ethanol improves purity. Yield optimization (~60–75%) requires stoichiometric balancing of methoxy-phenylene precursors and hydroxybenzaldehyde derivatives .

Q. How can researchers characterize the electronic and structural properties of this compound for materials science applications?

Standard characterization methods include:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) resolves aromatic protons (δ 6.8–8.2 ppm) and aldehyde groups (δ 9.8–10.2 ppm). ¹³C signals for ethynyl carbons appear at δ 80–100 ppm .

- UV-Vis and Fluorescence Spectroscopy : The extended π-conjugation system exhibits strong absorption at 300–400 nm (ε > 10⁴ M⁻¹cm⁻¹) and fluorescence emission at 450–550 nm, useful for optoelectronic studies .

- X-ray Crystallography : Resolves molecular packing and confirms the planarity of the dimethoxy-phenylene core .

Q. What biological interaction assays are suitable for studying this compound’s binding to protein targets?

- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (ka/kd) using immobilized proteins (e.g., serum albumin or enzymes). Requires functionalization of the compound’s aldehyde groups with amine-containing linkers .

- Fluorescence Quenching : Monitors changes in tryptophan fluorescence of proteins upon ligand binding.

- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) for binding events .

Advanced Research Questions

Q. How can researchers address low reaction yields caused by competing side reactions during ethynyl coupling?

Common side reactions include Glaser coupling (dimerization of terminal alkynes). Mitigation strategies:

Q. What methodologies resolve conflicting data in binding affinity studies across different experimental setups?

Example: Discrepancies in SPR vs. fluorescence quenching results may arise from protein denaturation or solvent effects.

- Control experiments : Validate protein stability under assay conditions (e.g., circular dichroism for secondary structure).

- Orthogonal validation : Compare SPR data with microscale thermophoresis (MST) or NMR titrations.

- Solvent standardization : Use consistent buffer systems (e.g., PBS with 1–5% DMSO) to avoid aggregation artifacts .

Q. How can this compound be integrated into metal-organic frameworks (MOFs) for photocatalytic applications?

- Linker functionalization : Convert aldehyde groups to carboxylates via oxidation (KMnO₄/H₂SO₄) for coordination with metal nodes (e.g., Zr⁶ clusters) .

- MOF design : The compound’s rigidity and π-conjugation enhance charge transfer in photocatalytic CO₂ reduction. Optimize pore size by pairing with ditopic ligands (e.g., terephthalic acid) .

- Stability testing : Assess MOF integrity under UV irradiation and acidic conditions (pH 2–5) using PXRD and BET surface area analysis .

Q. What advanced spectroscopic techniques resolve ambiguities in NMR assignments for structurally similar derivatives?

- 2D NMR (COSY, HSQC) : Correlates proton-proton and proton-carbon couplings to distinguish overlapping signals (e.g., methoxy vs. aldehyde protons) .

- Dynamic NMR : Detects restricted rotation in ethynyl bridges at variable temperatures (e.g., –40°C to 25°C).

- DFT calculations : Predicts chemical shifts using software (e.g., Gaussian) to validate experimental assignments .

Q. How can researchers improve the sensitivity of fluorescence-based sensors using derivatives of this compound?

- Nanoparticle integration : Functionalize Ag or Au nanoparticles with the compound via thiol-aldehyde chemistry to amplify plasmonic effects .

- Conjugated polymer design : Incorporate the compound into poly(phenylene ethynylene) backbones for aggregation-induced emission (AIE) properties .

- Limit of detection (LOD) optimization : Use time-resolved fluorescence to minimize background noise in complex matrices (e.g., serum or wastewater) .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported biological activities (e.g., antimicrobial vs. no activity) across studies?

- Strain specificity : Test against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) models under standardized MIC protocols.

- Compound stability : Verify integrity in culture media (e.g., HPLC analysis post-incubation).

- Synergistic effects : Evaluate combined activity with known antibiotics (e.g., β-lactams) to identify potentiation mechanisms .

Q. Why do computational predictions of electronic properties (e.g., HOMO-LUMO gaps) sometimes conflict with experimental UV-Vis data?

- Solvent effects : Calculations often assume gas-phase conditions, while experimental data include solvatochromic shifts. Use TD-DFT with implicit solvent models (e.g., PCM) .

- Aggregation states : Experimental spectra may reflect π-π stacking not captured in monomeric DFT models. Compare solid-state vs. solution spectra .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.